molecular formula C11H14FN B13881585 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline

4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13881585
M. Wt: 179.23 g/mol
InChI Key: SZSQTKPQOGWEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions (MCRs) which are known for their efficiency in generating molecular diversity and complexity. These reactions often involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. Common reagents include cooxidants like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of environmentally friendly methods and heterogeneous catalysts for the C(1)-functionalization of tetrahydroisoquinolines has been explored .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various C(1)-substituted derivatives of tetrahydroisoquinoline, which can act as precursors for alkaloids with diverse biological activities .

Scientific Research Applications

4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline has broad applications in scientific research, including:

    Chemistry: Used as a chiral scaffold in asymmetric catalysis.

    Biology: Functions as a precursor for bioactive molecules with neuroinflammatory properties.

    Medicine: Potential therapeutic applications due to its presence in natural products and therapeutic lead compounds.

    Industry: Utilized in the synthesis of various nitrogen heterocycles.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets and pathways associated with its biological activities. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of bioactive molecules that interact with specific molecular targets .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of bioactive molecules and therapeutic agents .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

4-ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C11H14FN/c1-2-8-6-13-7-9-3-4-10(12)5-11(8)9/h3-5,8,13H,2,6-7H2,1H3

InChI Key

SZSQTKPQOGWEGA-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC2=C1C=C(C=C2)F

Origin of Product

United States

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